![molecular formula C15H13FN2OS B5598609 4-fluoro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5598609.png)
4-fluoro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide
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Description
4-Fluoro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide is a compound that likely shares characteristics with benzamide derivatives known for various chemical and biological properties. While specific research on this compound is scarce, studies on similar benzamides can offer insights into its synthesis, structure, and potential chemical behaviors.
Synthesis Analysis
The synthesis of benzamide derivatives often involves condensation reactions, with specific functional groups introducing different properties to the benzamide backbone. For instance, the introduction of fluorine atoms can significantly affect the compound's reactivity and physical properties due to fluorine's electronegativity (Moreno-Fuquen et al., 2022).
Molecular Structure Analysis
The molecular structure of benzamides is critical in determining their physical and chemical properties. X-ray diffraction (XRD) is a common method used to characterize these structures. For example, certain benzamide isomers show different structural affinities and planarities, affecting their stability and intermolecular interactions (Moreno-Fuquen et al., 2022).
Chemical Reactions and Properties
Benzamides can undergo various chemical reactions, including acylation, alkylation, and cyclization, depending on their substituents. These reactions can modify the compound's chemical behavior and its biological activity. For instance, fluorinated benzamides have been synthesized for their potent cytotoxic properties in vitro (Hutchinson et al., 2001).
Future Directions
properties
IUPAC Name |
4-fluoro-N-[(2-methylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS/c1-10-4-2-3-5-13(10)17-15(20)18-14(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJRIDAAIHLBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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